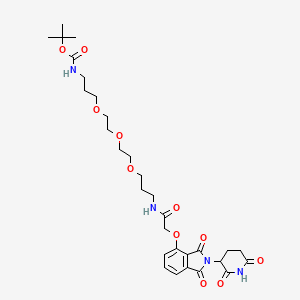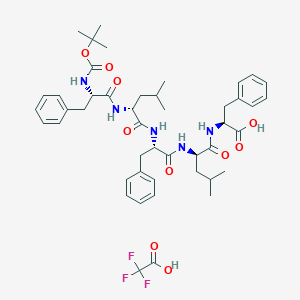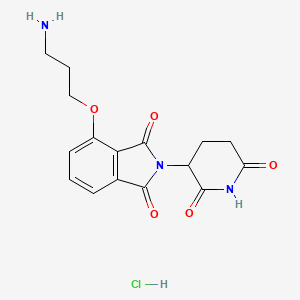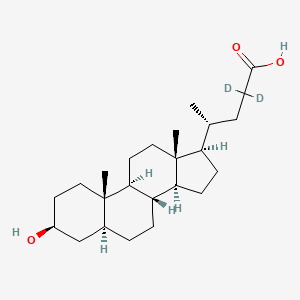![molecular formula C16H17BrO B12417033 1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, such as increased stability and different spectroscopic characteristics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoethanol and 2-methylbenzene-d4.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.
Deuteration: The incorporation of deuterium atoms is achieved through specific deuteration techniques, which may involve the use of deuterated solvents or reagents.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment and stringent quality control measures. The process may include:
Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azides, nitriles, or amines, while oxidation reactions may produce aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in studies involving deuterium-labeled compounds to investigate metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties and reduced side effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s behavior in chemical reactions and biological systems. For example, deuterium substitution can alter the rate of metabolic reactions, leading to changes in the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4 can be compared with other similar compounds, such as:
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene: The non-deuterated counterpart, which may exhibit different stability and spectroscopic properties.
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d3: A partially deuterated compound with fewer deuterium atoms.
1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d6: A fully deuterated compound with more deuterium atoms.
The uniqueness of this compound lies in its specific deuterium content, which provides distinct advantages in research and industrial applications.
Properties
Molecular Formula |
C16H17BrO |
|---|---|
Molecular Weight |
309.23 g/mol |
IUPAC Name |
1-[(2-bromo-1,1,2,2-tetradeuterioethoxy)-phenylmethyl]-2-methylbenzene |
InChI |
InChI=1S/C16H17BrO/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/i11D2,12D2 |
InChI Key |
FHLCJICGOQFMDL-AREBVXNXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)OC(C1=CC=CC=C1)C2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


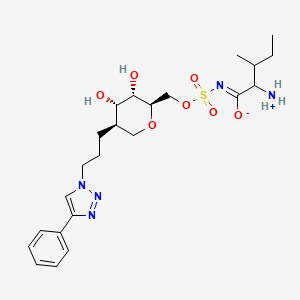
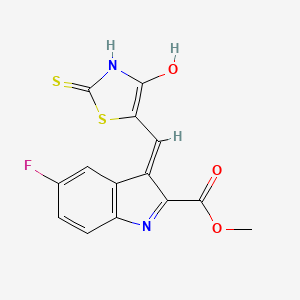

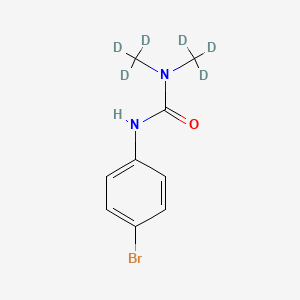
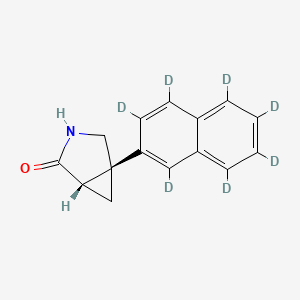


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)

